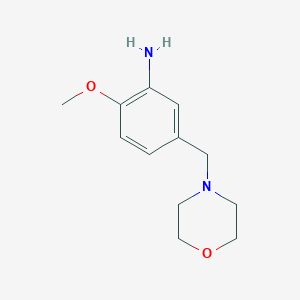
2-Methoxy-5-morpholin-4-ylmethyl-phenylamine
Cat. No. B8416431
M. Wt: 222.28 g/mol
InChI Key: XTXFNRBRMRNYGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08471005B2
Procedure details


2-Methoxy-5-morpholin-4-ylmethyl-phenylamine was prepared in an analogous fashion to 2-Methoxy-5-(4-methyl-piperazin-1-ylmethyl)-phenylamine of Example 495a replacing (3-Amino-4-methoxy-phenyl)-(4-methyl-piperazin-1-yl)-methanone with (3-Amino-4-methoxy-phenyl)-morpholin-4-yl-methanone (1.31 g, 73%). LC/MS (E/I+) 223.05 (M+H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Quantity
1.31 g
Type
reactant
Reaction Step Two

Identifiers


|
REACTION_CXSMILES
|
COC1C=CC(CN2CCN(C)CC2)=CC=1N.[NH2:18][C:19]1[CH:20]=[C:21]([C:27]([N:29]2[CH2:34][CH2:33][O:32][CH2:31][CH2:30]2)=O)[CH:22]=[CH:23][C:24]=1[O:25][CH3:26]>>[CH3:26][O:25][C:24]1[CH:23]=[CH:22][C:21]([CH2:27][N:29]2[CH2:34][CH2:33][O:32][CH2:31][CH2:30]2)=[CH:20][C:19]=1[NH2:18]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
COC1=C(C=C(C=C1)CN1CCN(CC1)C)N
|
Step Two
|
Name
|
|
|
Quantity
|
1.31 g
|
|
Type
|
reactant
|
|
Smiles
|
NC=1C=C(C=CC1OC)C(=O)N1CCOCC1
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COC1=C(C=C(C=C1)CN1CCOCC1)N
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
